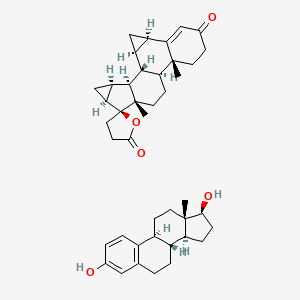

ANGELIQ

Description

Properties

CAS No. |

350818-73-4 |

|---|---|

Molecular Formula |

C42H54O5 |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C24H30O3.C18H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;14-,15-,16+,17+,18+/m11/s1 |

InChI Key |

QJUXBIVLOGRZSQ-OQMMLGNJSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Other CAS No. |

350818-73-4 |

Synonyms |

Angeliq estradiol-drospirenone combination |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Hormonal Influence: A Technical Guide to the Mechanism of Action of Drospirenone and Estradiol in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of drospirenone (B1670955) and estradiol (B170435) on breast cancer cells. Estradiol, a potent endogenous estrogen, primarily promotes the proliferation of estrogen receptor-positive (ER+) breast cancer cells through both genomic and non-genomic signaling pathways. Drospirenone, a synthetic progestin, exhibits a more complex profile, acting as a progesterone (B1679170) receptor agonist with anti-androgenic and anti-mineralocorticoid properties. The interplay of these two hormones, often combined in hormone replacement therapy, results in a multifaceted and context-dependent impact on breast cancer cell fate. This document summarizes key findings on their combined and individual effects on signaling pathways, cell proliferation, apoptosis, and gene expression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Introduction

The role of estrogens in the development and progression of breast cancer is well-established, with estradiol being a key mitogen for ER+ tumors. Consequently, endocrine therapies targeting the estrogen receptor or estrogen synthesis are mainstays in breast cancer treatment. Progestins are frequently administered in combination with estrogens in hormone replacement therapy to mitigate the risk of endometrial hyperplasia. However, the effects of different progestins on breast tissue are varied and subject to ongoing research.

Drospirenone (DRSP) is a fourth-generation progestin structurally related to spironolactone.[1][2] Its unique pharmacological profile, characterized by potent progestogenic, anti-androgenic, and anti-mineralocorticoid activities, distinguishes it from other synthetic progestins.[3][4] Understanding the intricate molecular dance between drospirenone and estradiol within the breast cancer cell is crucial for assessing the safety and efficacy of their combined use and for the development of novel therapeutic strategies.

Estradiol's Mechanism of Action in Breast Cancer Cells

Estradiol exerts its effects on breast cancer cells through two primary pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This process ultimately alters the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[5]

Non-Genomic Signaling Pathways

Estradiol can also initiate rapid signaling events from membrane-associated estrogen receptors (mERs). These non-genomic actions are typically faster than genomic effects and involve the activation of various kinase cascades. Key non-genomic pathways activated by estradiol in breast cancer cells include:

-

PI3K/AKT/mTOR Pathway: Estradiol can rapidly activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This signaling cascade is a critical regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade activated by estradiol's non-genomic signaling, which also promotes cell proliferation and survival.

These non-genomic pathways can also crosstalk with the genomic pathway, further amplifying the cellular response to estradiol.

References

- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. A review of the cardiovascular and breast actions of drospirenone in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogen and antiestrogen regulation of cell cycle progression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Drospirenone's Binding Affinity for the Mineralocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of drospirenone (B1670955) for the mineralocorticoid receptor (MR). Drospirenone, a synthetic progestin derived from 17α-spirolactone, is unique among progestins for its potent antimineralocorticoid and antiandrogenic properties, closely mimicking the pharmacological profile of endogenous progesterone.[1][2] Its interaction with the mineralocorticoid receptor is a key aspect of its mechanism of action, contributing to its clinical effects.[3] This document summarizes the quantitative binding data, details the experimental protocols used in key studies, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

Drospirenone exhibits a high binding affinity for the mineralocorticoid receptor, acting as a competitive antagonist to aldosterone (B195564).[3][4] This interaction is the basis for its antimineralocorticoid effects, which counteract the sodium- and water-retaining actions of aldosterone. The following table summarizes the quantitative data from various in vitro receptor binding studies.

| Ligand | Receptor | Quantitative Metric | Value | Reference Compound | Reference |

| Drospirenone | Mineralocorticoid Receptor (Human) | Relative Binding Affinity (RBA) | 100% | Aldosterone | [5] |

| Drospirenone | Mineralocorticoid Receptor (Rat Kidney) | Relative Binding Affinity (RBA) | ~230% | Aldosterone | [6] |

| Drospirenone | Mineralocorticoid Receptor | Relative Binding Affinity (RBA) | ~5 times higher | Aldosterone | [5] |

| Drospirenone | Mineralocorticoid Receptor | Ki | ~24 nM | - | [7] |

| Progesterone | Mineralocorticoid Receptor (Rat Kidney) | Relative Binding Affinity (RBA) | ~100% | Aldosterone | [3] |

Note: Discrepancies in Relative Binding Affinity (RBA) values can be attributed to variations in experimental conditions, such as the tissue or cell source of the receptor (e.g., human vs. rat) and the specific assay parameters. The Ki value provides a measure of the intrinsic binding affinity of drospirenone for the mineralocorticoid receptor.

Experimental Protocols

The binding affinity of drospirenone for the mineralocorticoid receptor has been primarily determined using competitive radioligand binding assays. While the full-text primary literature detailing the exact protocols for the foundational drospirenone studies by Fuhrmann et al. (1996) and Puhringer et al. (1992) is not readily accessible, a generalized, detailed methodology based on standard practices for such assays is provided below.[2][6]

Competitive Radioligand Binding Assay (Generalized Protocol)

This in vitro assay quantifies the ability of an unlabeled compound (the "competitor," e.g., drospirenone) to displace a radiolabeled ligand from its receptor. The affinity of the competitor is determined by its concentration required to inhibit 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

a) Materials and Reagents:

-

Receptor Source: Cytosolic fractions from tissues known to express the mineralocorticoid receptor, such as the kidney or hippocampus of adrenalectomized rats, or cell lines genetically engineered to express the human mineralocorticoid receptor.[3]

-

Radioligand: A high-affinity radiolabeled ligand for the mineralocorticoid receptor, typically [³H]-aldosterone.

-

Competitor: Unlabeled drospirenone of high purity, dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and serially diluted to a range of concentrations.

-

Reference Compound: Unlabeled aldosterone to determine non-specific binding.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength, typically a Tris-HCl based buffer.

-

Separation Medium: Dextran-coated charcoal suspension or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the radioligand.

-

Instrumentation: Scintillation counter, centrifugation equipment, filtration apparatus.

b) Procedure:

-

Receptor Preparation: The tissue is homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the mineralocorticoid receptors. The protein concentration of the cytosol is determined.

-

Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Three sets of tubes are prepared:

-

Total Binding: Contains the receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Contains the receptor preparation, radioligand, and a high concentration of unlabeled aldosterone to saturate the receptors.

-

Competitive Binding: Contains the receptor preparation, radioligand, and varying concentrations of drospirenone.

-

-

Incubation: The tubes are incubated at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Radioligand:

-

Charcoal Adsorption: A dextran-coated charcoal suspension is added to the tubes and incubated for a short period. The charcoal binds the free radioligand. The tubes are then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Filtration: The contents of the tubes are rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the free radioligand passes through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification: The radioactivity of the supernatant (charcoal method) or the filters (filtration method) is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the drospirenone concentration.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to drospirenone's interaction with the mineralocorticoid receptor.

References

- 1. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Dihydrospirorenone (ZK30595): a novel synthetic progestagen--characterization of binding to different receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Preclinical Pharmacodynamics of the Drospirenone-Estradiol Combination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of the drospirenone-estradiol combination. Drospirenone (B1670955) (DRSP), a unique synthetic progestin, and estradiol (B170435) (E2), a natural estrogen, are combined in various formulations for oral contraception and hormone replacement therapy.[1][2] Understanding their preclinical pharmacodynamic interactions is crucial for optimizing therapeutic applications and predicting clinical outcomes.

Core Pharmacodynamic Properties of Drospirenone

Drospirenone is a fourth-generation progestin and an analog of spironolactone.[3] Its pharmacological profile is distinct from other synthetic progestins due to its close resemblance to endogenous progesterone (B1679170), particularly its potent antimineralocorticoid and antiandrogenic activities.[3][4][5]

-

Progestogenic Activity: Drospirenone is a potent agonist of the progesterone receptor (PR), which is fundamental to its contraceptive efficacy.[6] This activity leads to the inhibition of ovulation, alteration of cervical mucus to prevent sperm penetration, and changes in the endometrium to make it less receptive to implantation.[6][7] In animal models, drospirenone effectively maintains pregnancy in ovariectomized rats and induces endometrial transformation in rabbits.[4][8]

-

Antimineralocorticoid Activity: A key feature of drospirenone is its antagonism of the mineralocorticoid receptor (MR).[1] Its affinity for the MR is approximately five times greater than that of aldosterone.[5] This action counteracts the sodium and water retention that can be induced by the estrogen component of hormonal contraceptives, which activates the renin-angiotensin-aldosterone system (RAAS).[5][6] This antimineralocorticoid effect can lead to a mild diuretic action, potentially mitigating side effects like bloating and weight gain.[1][5]

-

Antiandrogenic Activity: Drospirenone also acts as an antagonist at the androgen receptor (AR), blocking the effects of androgens like testosterone (B1683101).[1][5] This property is beneficial for treating androgen-related conditions such as acne and hirsutism.[1][9] In animal studies, the antiandrogenic potency of drospirenone was found to be about one-third that of cyproterone (B1669671) acetate.[4]

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize the key quantitative data from preclinical studies, providing a basis for comparing the activity of drospirenone with other steroid hormones.

Table 1: Receptor Binding Affinity of Drospirenone

| Receptor | Relative Binding Affinity (%) |

| Progesterone Receptor (PR) | High |

| Mineralocorticoid Receptor (MR) | High |

| Androgen Receptor (AR) | Moderate |

| Glucocorticoid Receptor (GR) | Low |

| Estrogen Receptor (ER) | Negligible[8][10] |

Data compiled from multiple in vitro studies. The exact Ki values can vary between studies based on experimental conditions.

Table 2: In Vitro Functional Activity of Drospirenone

| Receptor | Cell Line | Assay Type | Functional Effect | Potency (IC50/EC50) |

| Progesterone Receptor (PR) | T47D | Transactivation | Agonist | Potent |

| Androgen Receptor (AR) | PC-3 | Transactivation | Antagonist | Moderate |

| Mineralocorticoid Receptor (MR) | MDCK | Transactivation | Antagonist | Potent |

Potency is described qualitatively as specific EC50/IC50 values are assay-dependent. For detailed definitions of EC50/IC50, refer to established guidelines.[11][12]

Table 3: In Vivo Pharmacodynamic Effects in Animal Models

| Animal Model | Pharmacodynamic Effect | Dose Range |

| Ovariectomized Rats | Pregnancy Maintenance | 1-3 mg/day s.c.[13] |

| Rabbits (Clauberg Test) | Endometrial Transformation | 1 mg/animal/day s.c.[13] |

| Rats | Ovulation Inhibition | 1-3 mg/day s.c.[13] |

| Adrenalectomized Rats | Antimineralocorticoid Activity | 1-3 mg/day s.c.[13] |

| Castrated, Testosterone-substituted Rats | Antiandrogenic Activity | Dose-dependent |

Experimental Protocols: Key Methodologies

Detailed and standardized experimental protocols are essential for the accurate assessment of pharmacodynamic properties.

1. Receptor Binding Assays

-

Objective: To determine the affinity of drospirenone for various steroid receptors.

-

Methodology: Competitive radioligand binding assays are commonly employed.[14][15]

-

Preparation of Receptor Source: Cytosolic or nuclear extracts from target tissues (e.g., rat uterus for ER and PR) or cell lines overexpressing the receptor of interest are prepared.[14][16]

-

Incubation: A constant concentration of a specific radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (drospirenone).

-

Separation: Bound and free radioligand are separated using techniques such as dextran-coated charcoal adsorption or filtration.[15]

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays (Transactivation Assays)

-

Objective: To determine whether drospirenone acts as an agonist or antagonist at a specific receptor.[17][18]

-

Methodology: Reporter gene assays are widely used.[19][20]

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa, or a specific target cell line like PC-3 for AR) is transiently or stably co-transfected with two plasmids: an expression vector for the human steroid receptor and a reporter vector containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[17][20]

-

Treatment:

-

Agonist mode: Transfected cells are treated with increasing concentrations of drospirenone.

-

Antagonist mode: Cells are treated with a fixed concentration of a known receptor agonist (e.g., dihydrotestosterone (B1667394) for AR) in the presence of increasing concentrations of drospirenone.

-

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Measurement: Cell lysates are prepared, and the activity of the reporter enzyme is quantified (e.g., by measuring luminescence for luciferase).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

-

3. In Vivo Animal Models

-

Objective: To assess the physiological effects of drospirenone in a whole organism.

-

Example: Clauberg Test for Progestational Activity in Rabbits

-

Animal Preparation: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Treatment: The primed rabbits are then treated with drospirenone for a specified period (e.g., 5 days).

-

Endpoint Assessment: The animals are euthanized, and the uteri are collected for histological examination. The degree of endometrial transformation (glandular development and secretion) is scored using a standardized scale (e.g., the McPhail scale).

-

-

Example: Hershberger Assay for Antiandrogenic Activity in Rats [19]

-

Animal Preparation: Immature, castrated male rats are used.

-

Treatment: The animals are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, with or without concurrent administration of drospirenone.

-

Endpoint Assessment: After the treatment period, the weights of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are measured. A reduction in the weight of these tissues in the presence of drospirenone indicates antiandrogenic activity.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: Drospirenone's multi-receptor signaling pathways.

Caption: Workflow for in vitro transactivation assays.

Caption: Logical relationship of drospirenone and estradiol effects.

References

- 1. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 2. Combined oral contraceptive with estetrol plus drospirenone: from pharmacokinetics to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drospirenone - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DailyMed - DROSPIRENONE AND ETHINYL ESTRADIOL- drospirenone and ethinyl estradiol kit [dailymed.nlm.nih.gov]

- 10. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. Conception and pharmacodynamic profile of drospirenone [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. uwyo.edu [uwyo.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In vitro bioassays for androgens and their diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Impact of Estradiol and Drospirenone on Osteoblast Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of combined 17β-estradiol and drospirenone (B1670955) on osteoblasts, the primary bone-forming cells. The combination of estradiol (B170435), a potent estrogen, and drospirenone, a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, is a cornerstone of hormone replacement therapy for managing postmenopausal symptoms and preventing osteoporosis. Understanding their synergistic action at the cellular level is crucial for optimizing therapeutic strategies and developing novel treatments for bone loss.

Core Cellular Effects on Osteoblasts

The combined application of estradiol and drospirenone modulates key osteoblastic functions, leading to a net increase in bone formation and a reduction in overall bone turnover. This is achieved through a multi-faceted influence on osteoblast proliferation, differentiation, and signaling pathways.

Proliferation and Differentiation

While some studies on the individual effects of estradiol on human osteoblast-like cell proliferation have shown minimal direct impact, its combination with a progestin is believed to foster an environment conducive to osteoblast activity.[1][2][3][4] Estradiol is thought to potentiate the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast proliferation and differentiation.[5][6] Drospirenone, acting through progesterone (B1679170) receptors present on osteoblasts, is suggested to contribute to bone formation.[7][8][9][10]

The synergistic effect of the combined therapy is a decrease in bone turnover markers. Clinical studies have consistently demonstrated that treatment with estradiol and drospirenone leads to a significant reduction in both bone formation markers, such as serum osteocalcin (B1147995) and bone-specific alkaline phosphatase (BSAP), and bone resorption markers.[1][11][12] This indicates a shift towards a state of reduced bone remodeling, with a relative enhancement of bone formation over resorption, ultimately leading to an increase in bone mineral density (BMD).[1][13][14]

Signaling Pathways

The cellular response to combined estradiol and drospirenone is orchestrated by a complex interplay of signaling pathways.

-

Estrogen Receptor (ER) Signaling: Estradiol primarily acts through its nuclear receptors, ERα and ERβ, which are expressed in osteoblasts.[5][6][14][15] Upon ligand binding, these receptors modulate the transcription of target genes involved in osteoblast function. A key pathway influenced by ERα is the potentiation of Wnt/β-catenin signaling, which is fundamental for osteogenesis.[5][6] Estradiol has also been shown to upregulate bone morphogenetic protein-4 (BMP-4) signaling, further promoting osteoblast differentiation.[16]

-

Progesterone Receptor (PR) Signaling: Drospirenone, as a progestin, binds to progesterone receptors on osteoblasts.[7][8] Progesterone signaling is believed to directly stimulate bone formation, complementing the anti-resorptive effects of estrogen.[7][9][10]

The convergence of these pathways likely results in the observed beneficial effects on bone health.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from clinical trials investigating the effects of combined estradiol and drospirenone on bone turnover markers and bone mineral density.

| Table 1: Effect of Estradiol and Drospirenone on Bone Turnover Markers | |||

| Marker | Dosage | Duration | Percentage Change from Baseline |

| Serum Osteocalcin | 1 mg E2 + 1, 2, or 3 mg DRSP | 2 years | -52%[1][13][14] |

| Bone-Specific Alkaline Phosphatase (BSAP) | 1 mg E2 + 1, 2, or 3 mg DRSP | 2 years | -36%[1][13][14] |

| Urinary Deoxypyridinoline | 30 µg EE + 3 mg DRSP | 6 months | Significant reduction[11] |

| Urinary Pyridinoline | 30 µg EE + 3 mg DRSP | 6 months | Significant reduction[11] |

E2: 17β-estradiol; DRSP: Drospirenone; EE: Ethinylestradiol

| Table 2: Effect of Estradiol and Drospirenone on Bone Mineral Density (BMD) | |||

| Anatomical Site | Dosage | Duration | Percentage Change in BMD |

| Lumbar Spine | 1 mg E2 + 1, 2, or 3 mg DRSP | 2 years | +7%[1][13][14] |

| Total Hip | 1 mg E2 + 1, 2, or 3 mg DRSP | 2 years | +4%[1][13][14] |

| Total Body | 1 mg E2 + 1, 2, or 3 mg DRSP | 2 years | +3%[1][13][14] |

E2: 17β-estradiol; DRSP: Drospirenone

Experimental Protocols

This section outlines detailed methodologies for key in-vitro experiments to investigate the cellular effects of combined estradiol and drospirenone on osteoblasts.

Osteoblast Cell Culture

-

Cell Source: Primary human osteoblasts can be isolated from bone explants obtained during orthopedic surgeries, or osteoblastic cell lines such as MG-63 or Saos-2 can be used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone Treatment: Estradiol and drospirenone are dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium at desired concentrations. A vehicle control (solvent only) must be included in all experiments.

Proliferation Assay (MTT Assay)

-

Seeding: Plate osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of estradiol, drospirenone, or their combination. Include a vehicle control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Differentiation Assays

-

Seeding and Treatment: Plate osteoblasts in a 24-well plate and treat with estradiol and/or drospirenone in an osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate).

-

Incubation: Culture the cells for 7 and 14 days, changing the medium every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate and incubate at 37°C.

-

Absorbance Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate.

-

Seeding and Treatment: Plate osteoblasts in a 24-well plate and culture in an osteogenic differentiation medium with the respective hormone treatments for 21-28 days.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing: Gently wash with deionized water to remove excess stain.

-

Visualization and Quantification: Visualize the calcium deposits under a microscope. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride, and the absorbance measured at 562 nm.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Culture osteoblasts with the hormone treatments for a specified period, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin), and housekeeping genes for normalization (e.g., GAPDH, ACTB).

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Lyse the treated osteoblasts in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ERα, ERβ, PR, Runx2, β-catenin) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Signaling pathways of estradiol and drospirenone in osteoblasts.

Caption: Workflow for in-vitro analysis of hormone effects on osteoblasts.

References

- 1. Effects of drospirenone/estrogen combinations on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous estradiol metabolites stimulate the in vitro proliferation of human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the direct effect of estradiol on human osteoblasts (HOB) and human mesenchymal stem cells (h-MSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Osteoblast Culture | Springer Nature Experiments [experiments.springernature.com]

- 6. Gene expression changes accompanying p53 activity during estrogen treatment of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Osteoblasts (HOb) Culture Protocol [sigmaaldrich.com]

- 8. medsci.org [medsci.org]

- 9. Estrogen Regulation of Apoptosis in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Runx2 integrates estrogen activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Short-term variations in bone remodeling markers of an oral contraception formulation containing 3 mg of drospirenone plus 30 microg of ethinyl estradiol: observational study in young postadolescent women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of estradiol-drospirenone on menopausal symptoms, lipids and bone turnover in Chinese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of drospirenone/estrogen combinations on bone metabolism | Semantic Scholar [semanticscholar.org]

- 15. Dose-Dependent Effect of Estrogen Suppresses the Osteo-Adipogenic Transdifferentiation of Osteoblasts via Canonical Wnt Signaling Pathway | PLOS One [journals.plos.org]

- 16. mdpi.com [mdpi.com]

Drospirenone: A Technical Guide to its Dual Progesterone Receptor Agonism and Androgen Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (B1670955), a fourth-generation synthetic progestin, is a unique molecule in the landscape of steroidal hormones due to its dual pharmacodynamic profile. It functions as a potent agonist at the progesterone (B1679170) receptor (PR) while simultaneously acting as an antagonist at the androgen receptor (AR). This distinct combination of activities, closely mimicking endogenous progesterone, sets it apart from other synthetic progestins and underlies its therapeutic applications in contraception and hormone replacement therapy, as well as in the management of androgen-dependent conditions like acne.[1][2][3] This technical guide provides an in-depth exploration of the biochemical and pharmacological properties of drospirenone, focusing on its mechanisms of action at the molecular level. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.

Core Mechanisms of Action

Drospirenone's pharmacological effects are primarily mediated through its interaction with two key nuclear receptors: the progesterone receptor and the androgen receptor.

Progesterone Receptor Agonism

As a progestin, drospirenone binds to and activates the progesterone receptor. This agonistic activity is the basis for its use in contraception. Activation of the PR in the female reproductive tract leads to the suppression of ovulation, thickening of the cervical mucus to impede sperm penetration, and alterations in the endometrium to make it less receptive to implantation.[4][5][6] The binding of drospirenone to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[7]

Androgen Receptor Antagonism

In addition to its progestogenic effects, drospirenone exhibits antiandrogenic properties by competitively blocking the androgen receptor.[1][8] This antagonism prevents endogenous androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), from binding to and activating the AR. By inhibiting androgen-mediated gene transcription, drospirenone can mitigate the physiological effects of androgens, which is beneficial in treating conditions like acne and hirsutism.[5][9]

Quantitative Analysis of Receptor Interaction

The affinity and activity of drospirenone at the progesterone and androgen receptors have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of drospirenone's potency.

| Compound | Receptor | Assay Type | Value | Species | Reference |

| Drospirenone | Progesterone Receptor (PR) | Relative Binding Affinity | ~19-70% of progesterone | Human | [2] |

| Drospirenone | Progesterone Receptor (PR) | Relative Binding Affinity | ~30% of R5020 | Uterine cytosol | [10] |

| Progesterone | Progesterone Receptor (PR) | Relative Binding Affinity | 100% (Reference) | [2] | |

| R5020 (Promegestone) | Progesterone Receptor (PR) | Relative Binding Affinity | 100% (Reference) | [10] |

Table 1: Progesterone Receptor Binding Affinity. This table presents the relative binding affinity of drospirenone for the progesterone receptor compared to endogenous progesterone and a synthetic progestin.

| Compound | Receptor | Assay Type | Potency | Comparison | Species | Reference |

| Drospirenone | Androgen Receptor (AR) | Antiandrogenic Activity | ~30% of cyproterone (B1669671) acetate (B1210297) | In vivo | Animal models | [2] |

| Drospirenone | Androgen Receptor (AR) | Antiandrogenic Potency | 5-10 times higher than progesterone | In vivo | Orchiectomized male rats | [11] |

| Cyproterone Acetate | Androgen Receptor (AR) | Antiandrogenic Activity | 100% (Reference) | In vivo | Animal models | [2] |

| Progesterone | Androgen Receptor (AR) | Antiandrogenic Potency | Reference | In vivo | Orchiectomized male rats | [11] |

Table 2: Androgen Receptor Antagonist Potency. This table summarizes the in vivo antiandrogenic potency of drospirenone in comparison to cyproterone acetate and progesterone.

Experimental Protocols

The characterization of drospirenone's activity relies on a suite of established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Progesterone and Androgen Receptor Competitive Binding Assays

Objective: To determine the binding affinity of drospirenone for the progesterone and androgen receptors through competition with a radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Prepare cytosol extracts containing the target receptor (e.g., from uterine tissue for PR, or prostate tissue for AR) or use recombinant human PR or AR.

-

Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Competitive Binding Incubation:

-

In a multi-well plate, combine the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, or [³H]-R1881 for AR).

-

Add increasing concentrations of unlabeled drospirenone or a reference compound (e.g., unlabeled progesterone or cyproterone acetate).

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Hydroxylapatite (HAP) assay: Add HAP slurry to each well, incubate, and then wash to remove unbound ligand.

-

Filter binding assay: Use a cell harvester to filter the incubation mixture through glass fiber filters that trap the receptor-bound ligand.

-

-

-

Quantification:

-

Measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Transactivation Assays

Objective: To determine the functional activity of drospirenone as an agonist or antagonist at the progesterone and androgen receptors by measuring its effect on receptor-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HeLa, HEK293, or a receptor-negative cell line for specific receptor studies).

-

Co-transfect the cells with the following plasmids:

-

An expression vector encoding the full-length human progesterone or androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the corresponding hormone response element (PRE for PR, ARE for AR).

-

A control plasmid expressing a different reporter gene (e.g., β-galactosidase or Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of drospirenone, a known agonist (e.g., progesterone for PR, DHT for AR), or a known antagonist (e.g., mifepristone (B1683876) for PR, cyproterone acetate for AR).

-

For antagonist testing, co-treat the cells with a fixed concentration of the respective agonist and varying concentrations of drospirenone.

-

Include vehicle-treated cells as a negative control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Measure the activity of the control reporter gene to normalize the luciferase data.

-

-

Data Analysis:

-

For agonist activity, plot the normalized luciferase activity against the logarithm of the drospirenone concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the drospirenone concentration to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The biological effects of drospirenone are initiated by its interaction with intracellular steroid hormone receptors, which function as ligand-activated transcription factors. The following diagrams illustrate the signaling pathways for the progesterone and androgen receptors and the modulatory effect of drospirenone.

Figure 1: Progesterone Receptor Agonist Signaling Pathway of Drospirenone.

Figure 2: Androgen Receptor Antagonist Mechanism of Drospirenone.

Conclusion

Drospirenone's dual activity as a progesterone receptor agonist and an androgen receptor antagonist provides a unique and clinically valuable pharmacological profile. Its progestogenic effects are central to its contraceptive efficacy, while its antiandrogenic properties offer additional therapeutic benefits. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize this important synthetic steroid. A thorough understanding of these principles is essential for researchers and drug development professionals working in the fields of reproductive health and endocrinology. Further research into the nuanced interactions of drospirenone with co-regulators and its downstream gene targets will continue to illuminate its diverse physiological effects.

References

- 1. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 2. Drospirenone - Wikipedia [en.wikipedia.org]

- 3. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is Drospirenone used for? [synapse.patsnap.com]

- 6. drospirenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Drospirenone on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of drospirenone (B1670955) (DRSP), a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, on the differentiation of adipocytes. The information presented herein is synthesized from key research findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

Drospirenone exerts a potent anti-adipogenic effect in vitro by inhibiting the differentiation of preadipocytes into mature adipocytes. This action is primarily mediated through the antagonism of the mineralocorticoid receptor (MR), leading to a dose-dependent reduction in lipid accumulation. Key molecular events include the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and the inhibition of clonal expansion of preadipocytes. Notably, this inhibitory effect is specific to the MR pathway and does not involve the glucocorticoid, androgen, or progesterone (B1679170) receptors. The timing of drospirenone exposure is critical, with early administration during the differentiation process yielding the most significant anti-adipogenic outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of drospirenone on adipocyte differentiation.

Table 1: Effect of Drospirenone on Triglyceride Accumulation in Murine Preadipocytes

| Cell Line | Drospirenone Concentration | Incubation Time | Method | Key Finding | Reference |

| 3T3-L1 | 1 nmol/liter - 10 µmol/liter | 7 days | Oil Red O Staining | Dose-dependent decrease in lipid accumulation.[1] | Caprio et al., 2011 |

| 3T3-L1 | ~500 nmol/liter | 7 days | Oil Red O Staining | Half-maximal inhibitory concentration (IC50).[1] | Caprio et al., 2011 |

| 3T3-L1 | 100 nmol/liter | 7 days | Oil Red O Staining | Significant decrease in lipid accumulation.[1] | Caprio et al., 2011 |

| 3T3-L1 | 10 µmol/liter | 7 days | Oil Red O Staining | Maximal inhibition of lipid accumulation.[1] | Caprio et al., 2011 |

| 3T3-F442A | 1 and 10 µmol/liter | 7 days | Triglyceride Content | Significant dose-dependent decrease in triglyceride content. | Caprio et al., 2011 |

Table 2: Effect of Drospirenone on Adipogenic Gene Expression in 3T3-L1 Cells

| Gene | Drospirenone Concentration | Incubation Time | Method | Percent Change vs. Control | Reference |

| PPARγ | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~50% | Caprio et al., 2011 |

| LPL | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~60% | Caprio et al., 2011 |

| Adiponectin | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~70% | Caprio et al., 2011 |

| Resistin | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~80% | Caprio et al., 2011 |

Table 3: Effect of Drospirenone on Adipogenic Gene Expression in 3T3-F442A Cells

| Gene | Drospirenone Concentration | Incubation Time | Method | Percent Change vs. Control | Reference |

| LPL | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~50% | Caprio et al., 2011 |

| Adiponectin | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~40% | Caprio et al., 2011 |

| Leptin | 1 µmol/liter | 7 days | Real-time PCR | ↓ ~60% | Caprio et al., 2011 |

Table 4: Effect of Drospirenone on Human Preadipocyte Differentiation

| Preadipocyte Source | Drospirenone Concentration | Incubation Time | Method | Key Finding | Reference |

| Visceral (mesenteric and epicardial) | 1 µmol/liter | Not specified | Not specified | Marked inhibition of adipose conversion.[2][3] | Caprio et al., 2011 |

| Subcutaneous | 1 µmol/liter | Not specified | Not specified | Marked inhibition of adipose conversion.[2][3] | Caprio et al., 2011 |

Signaling Pathways and Mechanisms of Action

Drospirenone's anti-adipogenic effects are primarily channeled through the mineralocorticoid receptor. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol outlines the standard procedure for differentiating 3T3-L1 murine preadipocytes into mature adipocytes, a common model for studying adipogenesis.

-

Cell Seeding: 3T3-L1 cells are plated in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Growth to Confluence: Cells are grown to confluence. Differentiation is typically initiated two days post-confluence.

-

Differentiation Induction (Day 0): The growth medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) (MDI cocktail). Drospirenone or vehicle control is added at this stage.

-

Insulin Treatment (Day 2): The MDI medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin, along with fresh drospirenone or vehicle.

-

Maintenance (Day 4 onwards): The insulin-containing medium is replaced with DMEM containing 10% FBS. The medium is changed every two days until the cells are harvested for analysis (typically day 7 or 8).

Assessment of Lipid Accumulation

-

Oil Red O Staining:

-

Wash differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol (B130326).

-

Stain the cells with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash the cells extensively with water.

-

Visualize and photograph the stained lipid droplets using a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Triglyceride Content Assay:

-

Wash cells with PBS and lyse them.

-

Use a commercial triglyceride quantification kit according to the manufacturer's instructions to measure the intracellular triglyceride content.

-

Normalize the triglyceride content to the total protein content of the cell lysate.

-

Gene Expression Analysis by Real-Time PCR

-

RNA Extraction: Isolate total RNA from differentiated adipocytes using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative real-time PCR using gene-specific primers for PPARγ, LPL, adiponectin, resistin, leptin, and a housekeeping gene (e.g., 18S rRNA or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Discussion and Future Directions

The available evidence strongly indicates that drospirenone's anti-adipogenic effects are mediated through the mineralocorticoid receptor, leading to the suppression of the key adipogenic transcription factor PPARγ. This provides a molecular basis for the observed reduction in lipid accumulation and adipocyte differentiation.

Further research is warranted to explore the effects of drospirenone on other critical aspects of adipocyte biology. Specifically, investigations into its impact on:

-

CCAAT/enhancer-binding protein alpha (C/EBPα): As another master regulator of adipogenesis that acts in concert with PPARγ, understanding how drospirenone affects C/EBPα expression and activity would provide a more complete picture of its anti-adipogenic mechanism.

-

Glucose Transporter Type 4 (GLUT4): Assessing the effect of drospirenone on the expression and translocation of GLUT4, the primary insulin-responsive glucose transporter in adipocytes, is crucial for understanding its potential implications for insulin sensitivity.

-

Adiponectin Secretion: While drospirenone has been shown to decrease adiponectin mRNA levels, direct measurement of secreted adiponectin protein would confirm this finding and provide further insight into its effects on adipocyte endocrine function.

A deeper understanding of these areas will further elucidate the role of drospirenone in modulating adipocyte function and its potential therapeutic applications in metabolic disorders.

References

- 1. Antiadipogenic effects of the mineralocorticoid receptor antagonist drospirenone: potential implications for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Personalized approach of a hormonal contraceptive for patients requiring control of body weight (review) - Pestrikova - Gynecology [gynecology.orscience.ru]

- 3. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Genomic and Non-Genomic Estrogen Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms distinguishing genomic and non-genomic estrogen signaling. It details the molecular players, timelines, and outcomes of each pathway, supported by comparative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and therapeutic development.

Introduction to Estrogen Signaling

Estrogens are steroid hormones that are critical regulators of growth, differentiation, and function in a wide array of tissues, including those in the reproductive, cardiovascular, skeletal, and central nervous systems.[1][2] The biological effects of estrogens are primarily mediated by three main receptors: Estrogen Receptor alpha (ERα), Estrogen Receptor beta (ERβ), and the G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30.[1][3] These receptors initiate cellular responses through two fundamentally different, yet often interconnected, pathways: a "genomic" pathway that directly regulates gene expression and a "non-genomic" pathway that triggers rapid, intracellular signaling cascades.[1][3][4]

-

Genomic Signaling: Traditionally considered the classical mechanism, this pathway involves the modulation of target gene transcription. It is a slower process, taking hours to days to manifest its effects.[5]

-

Non-Genomic Signaling: This pathway involves rapid, extra-nuclear signaling events that occur within seconds to minutes.[5] These actions are too swift to be explained by gene transcription and protein synthesis and are typically initiated by estrogen receptors located at the plasma membrane or within the cytoplasm.[1][6]

Understanding the nuances of these pathways is crucial for developing targeted therapies, particularly in fields like oncology, endocrinology, and cardiovascular medicine.

The Genomic Estrogen Signaling Pathway

Genomic signaling operates through the modulation of gene expression by nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors.[2][6][7] This pathway can be further subdivided into direct and indirect mechanisms.

Direct (Classical) Genomic Signaling

The classical pathway is initiated when estrogen diffuses across the cell membrane and binds to ERα or ERβ receptors located in the cytoplasm or nucleus.[3][8]

-

Ligand Binding and Dimerization: Upon binding to estrogen, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[3][7][9]

-

Nuclear Translocation and DNA Binding: The activated receptor-dimer complex translocates to the nucleus (if not already there) and binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][2][3][6][7]

-

Gene Transcription: The ER-ERE complex recruits a variety of co-activator or co-repressor proteins, which modify chromatin structure and facilitate the assembly of the RNA polymerase II transcriptional machinery, ultimately leading to the activation or repression of gene transcription.[2][3]

Diagram 1: Classical Genomic Estrogen Signaling Pathway

Caption: Classical genomic pathway involving direct ERE binding.

Indirect (Tethered) Genomic Signaling

A significant portion of estrogen-responsive genes, estimated at around one-third, do not contain classical ERE sequences.[1] In these cases, estrogen regulates gene expression indirectly.

-

Protein-Protein Interaction: The ligand-activated ER dimer does not bind directly to the DNA. Instead, it "tethers" to other DNA-bound transcription factors, such as AP-1, SP-1, or NF-κB, through protein-protein interactions.[1][2][10]

-

Modulation of Transcription: By interacting with these other transcription factors, the ER complex can act as a co-regulator, enhancing or repressing their ability to drive the transcription of their respective target genes.[1][2] This mechanism significantly broadens the regulatory influence of estrogen beyond ERE-containing genes.[1]

Diagram 2: Indirect (Tethered) Genomic Estrogen Signaling Pathway

Caption: Indirect genomic pathway via tethering to other transcription factors.

The Non-Genomic Estrogen Signaling Pathway

Non-genomic signaling encompasses estrogen-induced effects that are too rapid to be mediated by gene transcription.[1] These actions are initiated by distinct populations of estrogen receptors located outside the nucleus, primarily at the plasma membrane and in the endoplasmic reticulum.[6][8]

Receptors in Non-Genomic Signaling

Two main classes of receptors mediate these rapid effects:

-

Membrane Estrogen Receptors (mERs): A subpopulation of the classical ERα and ERβ receptors can be localized to the plasma membrane, often within specialized lipid raft domains called caveolae.[6][8] Their association with the membrane is thought to be facilitated by post-translational modifications like palmitoylation and interactions with scaffolding proteins such as caveolin-1 (B1176169) and striatin.[2]

-

G protein-coupled estrogen receptor (GPER/GPR30): This receptor is structurally distinct from the classical ERs and belongs to the seven-transmembrane G protein-coupled receptor family.[1] It is primarily located on intracellular membranes like the endoplasmic reticulum but also functions at the cell surface.[5][6][8]

Mechanism of Action

Upon estrogen binding, membrane-localized receptors trigger a variety of intracellular signaling cascades.

-

Signaling via mERs: Activation of mERs leads to the formation of a signaling complex (a "signalsome") that can include adaptor proteins (e.g., Shc), non-receptor tyrosine kinase c-Src, and G proteins.[6][11] This complex rapidly activates downstream kinase pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[9]

-

MAPK/ERK Pathway: Influences cell growth, differentiation, and migration.[2][9][12]

-

eNOS Activation: In endothelial cells, mERα activation stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[8]

-

Diagram 3: Non-Genomic Signaling via Membrane ERs (mERs)

Caption: Rapid signaling initiated by membrane-associated ERα/ERβ.

-

Signaling via GPER: Ligand activation of GPER stimulates G proteins, leading to:

-

Adenylyl Cyclase Activation: Results in the production of cyclic AMP (cAMP).[5][6]

-

Intracellular Calcium Mobilization: Triggers the release of Ca2+ from intracellular stores.[5]

-

Transactivation of EGFR: GPER can activate c-Src, which in turn activates matrix metalloproteinases (MMPs). MMPs cleave membrane-bound precursors of epidermal growth factor (EGF), releasing active EGF that then transactivates the EGF receptor (EGFR). This leads to the subsequent activation of the MAPK and PI3K/Akt pathways.[9][13]

-

Diagram 4: Non-Genomic Signaling via GPER

Caption: Rapid signaling initiated by the G protein-coupled receptor GPER.

Crosstalk: The Convergence of Pathways

The distinction between genomic and non-genomic signaling is not absolute, as significant crosstalk exists between the two.[4][6][13] Non-genomic kinase cascades can influence gene expression by phosphorylating and activating transcription factors or even the nuclear ERs themselves.[1][2][4] For example, MAPK activated by mERs can phosphorylate nuclear ERα, enhancing its transcriptional activity.[2] This "non-genomic-to-genomic" signaling provides a mechanism for rapid, membrane-initiated events to have a lasting impact on cellular function through the modulation of gene expression.[2][4]

Diagram 5: Crosstalk Between Non-Genomic and Genomic Pathways

Caption: Non-genomic kinase cascades can modulate genomic pathway components.

Data Presentation: Comparative Summary

The following tables summarize the key quantitative and qualitative differences between the estrogen signaling pathways.

Table 1: Comparison of Genomic vs. Non-Genomic Estrogen Signaling

| Feature | Genomic Signaling | Non-Genomic Signaling |

| Location of Initiation | Primarily Nucleus / Cytoplasm | Plasma Membrane, Endoplasmic Reticulum, Cytoplasm |

| Primary Receptors | Nuclear ERα, ERβ | Membrane-associated ERα, ERβ (mERs); GPER1 |

| Speed of Onset | Slow (hours to days)[5] | Rapid (seconds to minutes)[5] |

| Primary Mechanism | Regulation of gene transcription[1] | Activation of protein kinase cascades and second messengers[1][3] |

| Mediators | ER-dimer, Co-regulators, RNA Polymerase II | G proteins, c-Src, PI3K, Akt, MAPK, cAMP, Ca²⁺[5] |

| Endpoint | Synthesis of new proteins | Altered activity of existing proteins, ion channels; can lead to genomic effects[2] |

Table 2: Key Protein Kinases and Transcription Factors in Estrogen Signaling

| Pathway | Key Protein Kinases | Key Transcription Factors (TF) |

| Direct Genomic | - | ERα, ERβ (as TFs) |

| Indirect Genomic | - | ERα, ERβ (as co-regulators for AP-1, SP-1, NF-κB)[10] |

| Non-Genomic (via mERs) | c-Src, PI3K, Akt, MAPK (ERK) | Can phosphorylate and activate nuclear TFs (e.g., Elk-1, CREB, nuclear ERs) |

| Non-Genomic (via GPER) | c-Src, PKA, PKC, MAPK, PI3K[9] | Can phosphorylate and activate nuclear TFs (e.g., CREB, c-Fos)[12] |

Experimental Protocols

Differentiating between genomic and non-genomic signaling requires specific experimental tools and methodologies.

Differentiating Membrane vs. Nuclear Receptor Actions

Protocol 1: Use of Membrane-Impermeable Estrogen Conjugates

-

Objective: To selectively activate membrane-associated receptors without activating intracellular receptors.

-

Methodology:

-

Reagent: Utilize 17β-estradiol conjugated to a large, membrane-impermeable molecule like bovine serum albumin (E2-BSA) or a dendrimer.[14]

-

Cell Treatment: Treat cultured cells with E2-BSA.

-

Assay: Measure rapid, non-genomic readouts such as protein phosphorylation (e.g., p-Akt, p-ERK) via Western Blot within minutes (5-60 min).[14]

-

Control: Compare results to cells treated with unconjugated E2 (which activates all receptors) and vehicle control.

-

Interpretation: A rapid response to E2-BSA indicates a non-genomic, membrane-initiated event.

-

Protocol 2: Pharmacological Inhibition

-

Objective: To block estrogen receptor activity.

-

Methodology:

-

Reagent: Use a pure ER antagonist and downregulator like ICI 182,780 (Fulvestrant), which blocks both nuclear and membrane ERα/ERβ.

-

Cell Treatment: Pre-treat cells with ICI 182,780 before stimulating with E2.

-

Assay: Measure the desired genomic (e.g., target gene mRNA levels after 6-24 hours) or non-genomic (e.g., kinase phosphorylation after 15 minutes) endpoint.

-

Interpretation: Attenuation of the E2-induced effect by the antagonist confirms that the response is mediated by classical ERs.[14]

-

Protocol 3: Genetic Models

-

Objective: To study the specific contribution of a receptor or its localization to signaling.

-

Methodology:

-

Models: Employ ERα or ERβ knockout animals (αERKO, βERKO) or cell lines. Alternatively, use models with mutant ERs, such as the H2NES ERα mutant, which is excluded from the nucleus and can only signal non-genomically, or a KRR ERα mutant defective in membrane signaling.[15][16][17]

-

Experiment: Compare the physiological or cellular response to estrogen in the genetic model versus its wild-type counterpart.

-

Interpretation: The loss of a specific response in a knockout model implicates that receptor. The presence of only rapid signaling in a nucleus-excluded model confirms the non-genomic origin of those signals.[15][17]

-

Diagram 6: Experimental Workflow to Differentiate Signaling Pathways

Caption: Workflow to distinguish genomic and non-genomic E2 responses.

Detecting Rapid Intracellular Signaling Events

Protocol 4: Western Blotting for Protein Phosphorylation

-

Objective: To detect the activation of kinase signaling pathways.

-

Methodology:

-

Cell Lysis: Treat cells with estrogen for short time points (e.g., 0, 2, 5, 15, 30, 60 minutes). Lyse cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated form of a target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Use a chemiluminescent substrate to visualize bands corresponding to the phosphorylated protein. Quantify band intensity and normalize to a loading control (e.g., total Akt, GAPDH).[18]

-

Interpretation: An increase in the phosphorylation signal indicates activation of that specific kinase.

-

Protocol 5: Phospho-flow Cytometry

-

Objective: To quantify kinase activation at the single-cell level.

-

Methodology:

-

Cell Treatment and Fixation: Treat cell suspensions with stimuli, then rapidly fix the cells to preserve phosphorylation states.

-

Permeabilization: Permeabilize the cell membranes to allow antibody entry.

-

Staining: Stain cells with fluorescently-labeled antibodies against specific phosphoproteins.

-

Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer.[18]

-

Interpretation: Provides rapid, quantitative data on signaling responses within heterogeneous cell populations.[18]

-

Studying Protein-Protein Interactions

Protocol 6: Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate that two proteins (e.g., ERα and c-Src) interact within the cell.

-

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against a "bait" protein (e.g., anti-ERα). The antibody-bait protein complex is then captured using protein A/G-conjugated beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bait protein and any interacting "prey" proteins.

-

Detection: Analyze the eluted proteins by Western Blot using an antibody against the suspected prey protein (e.g., anti-c-Src).[19][20][21]

-

Interpretation: Detection of the prey protein in the eluate indicates a physical interaction with the bait protein.

-

Protocol 7: In Situ Proximity Ligation Assay (PLA)

-

Objective: To visualize protein-protein interactions within fixed cells or tissues.

-

Methodology:

-

Primary Antibodies: Incubate fixed cells/tissues with two primary antibodies raised in different species, each recognizing one of the two proteins of interest.

-

PLA Probes: Add secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLUS or MINUS oligo). These are called PLA probes.[19][20]

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides can be joined by a ligase to form a circular DNA template. This template is then amplified via rolling-circle amplification.

-

Detection: The amplified product is detected using fluorescently labeled complementary oligonucleotide probes.

-

Visualization: Each interaction event appears as a distinct fluorescent spot when viewed with a fluorescence microscope.[19][21][22]

-

Interpretation: Provides both qualitative (visualization) and quantitative (spot counting) data on protein interactions in their native cellular context.[19]

-

Conclusion

Estrogen signaling is a complex process governed by a sophisticated interplay between genomic and non-genomic pathways. The classical genomic pathway provides a mechanism for long-term regulation of cellular function through changes in gene expression. In contrast, the non-genomic pathway allows for rapid, acute cellular responses to estrogen by activating cytoplasmic kinase cascades. Critically, these pathways are not isolated; extensive crosstalk allows for the integration of rapid signals with the transcriptional machinery, providing a multi-layered system of control. For researchers and drug developers, a thorough understanding of both pathways and the experimental tools to dissect them is essential for identifying novel therapeutic targets and designing selective modulators that can harness the beneficial effects of estrogen while minimizing adverse outcomes.

References

- 1. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biochemia-medica.com [biochemia-medica.com]

- 4. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. GPER Mediates Non-Genomic Effects of Estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental models for evaluating non-genomic estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Exploring Protein–Protein Interaction in the Study of Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Protein⁻Protein Interaction in the Study of Hormone-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eo.bioscientifica.com [eo.bioscientifica.com]

drospirenone's pharmacological profile similarity to natural progesterone

An In-depth Technical Guide to the Pharmacological Profile of Drospirenone (B1670955) and its Similarity to Natural Progesterone (B1679170)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP), a fourth-generation synthetic progestin, is a derivative of spironolactone.[1] Its pharmacological profile is unique among synthetic progestogens, bearing a remarkable resemblance to that of endogenous progesterone.[2][3][4] This similarity is primarily attributed to its potent progestogenic activity combined with significant antimineralocorticoid and antiandrogenic properties, characteristics it shares with the natural hormone.[2][5] Unlike many other synthetic progestins that may exhibit undesirable androgenic or glucocorticoid effects, drospirenone's profile offers a closer approximation of natural hormonal actions, making it a subject of significant interest in contraception and hormone replacement therapy.[6][7] This document provides a detailed technical overview of drospirenone's pharmacology, directly comparing it to natural progesterone through quantitative data, experimental methodologies, and an examination of its influence on key signaling pathways.

Comparative Receptor Binding Affinity

The interaction of drospirenone and progesterone with various steroid receptors defines their physiological effects. Their binding affinities have been characterized through in vitro competitive binding assays. Drospirenone, like progesterone, demonstrates a high affinity for the progesterone (PR) and mineralocorticoid receptors (MR), with low affinity for the androgen receptor (AR).[5] A notable difference is that progesterone shows considerable binding to the glucocorticoid receptor (GR), whereas drospirenone's affinity for GR is low.[5] Neither compound binds to the estrogen receptor (ER).[5]

| Receptor | Ligand | Relative Binding Affinity (RBA) | Source Organ/Cell Line | Reference Compound |

| Progesterone (PR) | Drospirenone | ~30% | Uterine Cytosol (Rabbit) | R5020 (Promegestone) |

| Progesterone | ~30% | Uterine Cytosol (Rabbit) | R5020 (Promegestone) | |

| Mineralocorticoid (MR) | Drospirenone | ~230% | Kidney Cytosol (Rat) | Aldosterone (B195564) |

| Progesterone | ~100% | Kidney Cytosol (Rat) | Aldosterone | |

| Androgen (AR) | Drospirenone | Low Affinity | Rat Prostate Cytosol | Dihydrotestosterone (DHT) |

| Progesterone | Low Affinity | Rat Prostate Cytosol | Dihydrotestosterone (DHT) | |

| Glucocorticoid (GR) | Drospirenone | Low Affinity | Rat Thymus Cytosol | Dexamethasone |

| Progesterone | Considerable Affinity | Rat Thymus Cytosol | Dexamethasone | |

| Estrogen (ER) | Drospirenone | No Binding | Rat Uterine Cytosol | Estradiol |

| Progesterone | No Binding | Rat Uterine Cytosol | Estradiol | |

| Table 1: Comparative in vitro receptor binding affinities of Drospirenone and Progesterone. Data synthesized from multiple sources.[5][8] |

Pharmacodynamic Profile

The receptor binding profile of drospirenone translates into a unique combination of pharmacodynamic activities that closely mirrors natural progesterone.

Progestogenic Activity